![molecular formula C15H19N2OS+ B12575605 Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]- CAS No. 628687-46-7](/img/structure/B12575605.png)
Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]- is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]- typically involves the reaction of 4-(diethylamino)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of thiazolium compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of thiazolium derivatives, known for its biological activities.
Benzothiazole: Contains a fused benzene ring and exhibits similar biological properties.
Imidazole: Another heterocyclic compound with nitrogen atoms, used in various pharmaceutical applications.
Uniqueness
Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]- is unique due to the presence of the diethylamino group, which can enhance its biological activity and solubility. This structural feature distinguishes it from other thiazole derivatives and contributes to its specific applications in research and industry .
Properties
CAS No. |
628687-46-7 |
|---|---|
Molecular Formula |
C15H19N2OS+ |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-[4-(diethylamino)phenyl]-2-(1,3-thiazol-3-ium-3-yl)ethanone |
InChI |
InChI=1S/C15H19N2OS/c1-3-17(4-2)14-7-5-13(6-8-14)15(18)11-16-9-10-19-12-16/h5-10,12H,3-4,11H2,1-2H3/q+1 |
InChI Key |
WQLSSFPUILJGFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


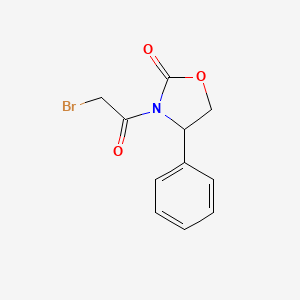
![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)
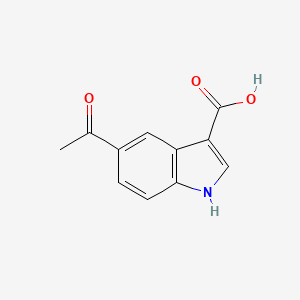
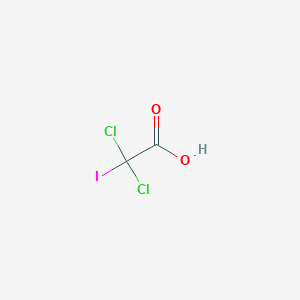
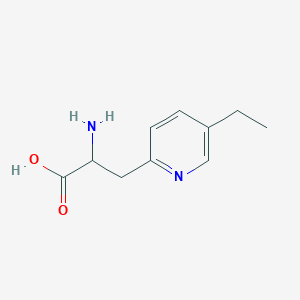

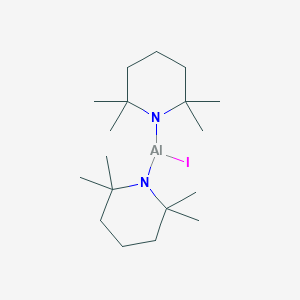
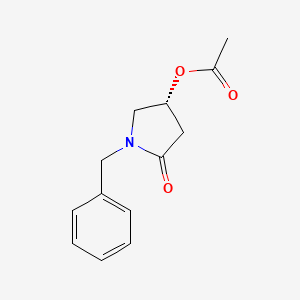
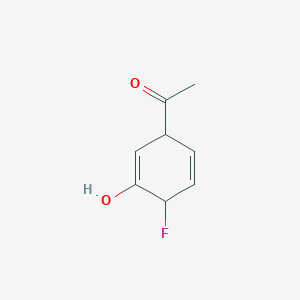

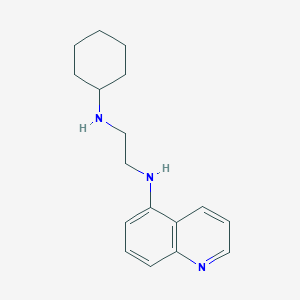
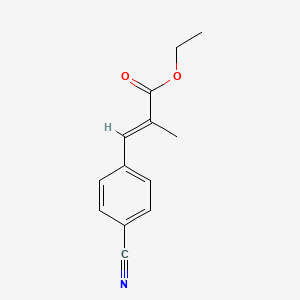
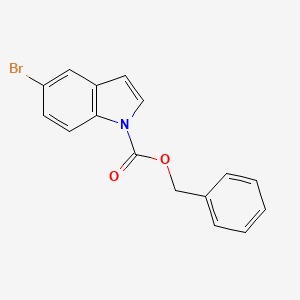
![Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-](/img/structure/B12575599.png)
